1-Decyl-3-methylindan
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Overview
Description
1-Decyl-3-methylindan is an organic compound with the chemical formula C20H32. It belongs to the indane family of organic compounds, characterized by a fused benzene and cyclopentane ring structure. This compound is notable for its long decyl chain and a methyl group attached to the indane ring, which influences its physical and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Decyl-3-methylindan typically involves the alkylation of 3-methylindan with decyl halides under Friedel-Crafts alkylation conditions. This reaction is catalyzed by Lewis acids such as aluminum chloride (AlCl3) or ferric chloride (FeCl3). The reaction proceeds as follows:
Starting Materials: 3-methylindan and decyl halide (e.g., decyl chloride or decyl bromide).
Catalyst: Aluminum chloride (AlCl3) or ferric chloride (FeCl3).
Solvent: Anhydrous conditions are maintained using solvents like dichloromethane or chloroform.
Reaction Conditions: The reaction mixture is stirred at low temperatures (0-5°C) to control the exothermic nature of the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors equipped with temperature control systems.
Purification: The crude product is purified using distillation or recrystallization techniques to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
1-Decyl-3-methylindan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can convert the compound to its corresponding alkane.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (Cl2, Br2) with aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alkanes.
Substitution: Halogenated derivatives.
Scientific Research Applications
1-Decyl-3-methylindan has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Decyl-3-methylindan involves its interaction with molecular targets such as enzymes and receptors. The compound’s long decyl chain and methyl group influence its binding affinity and specificity towards these targets. The pathways involved include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It can modulate receptor activity by acting as an agonist or antagonist.
Comparison with Similar Compounds
1-Decyl-3-methylindan can be compared with other similar compounds, such as:
1-Decyl-2,3-dimethylimidazolium: This compound has a similar decyl chain but features an imidazolium ring instead of an indane ring.
1-Decyl-3-methylindane: Similar structure but lacks the methyl group on the indane ring.
1-Decyl-3-methylbenzene: Contains a benzene ring instead of an indane ring.
The uniqueness of this compound lies in its specific structural features, which confer distinct physical and chemical properties, making it suitable for various applications in research and industry.
Properties
CAS No. |
33425-50-2 |
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Molecular Formula |
C20H32 |
Molecular Weight |
272.5 g/mol |
IUPAC Name |
1-decyl-3-methyl-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C20H32/c1-3-4-5-6-7-8-9-10-13-18-16-17(2)19-14-11-12-15-20(18)19/h11-12,14-15,17-18H,3-10,13,16H2,1-2H3 |
InChI Key |
RTYGVBRBJCTRMM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC1CC(C2=CC=CC=C12)C |
Origin of Product |
United States |
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